molecular formula C2HF5O3S B3041749 Pentafluoroethanesulfonic acid CAS No. 354-88-1

Pentafluoroethanesulfonic acid

Cat. No. B3041749
CAS RN: 354-88-1
M. Wt: 200.09 g/mol
InChI Key: GKNWQHIXXANPTN-UHFFFAOYSA-N
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Patent
US04927962

Procedure details

The obtained solution was heated to its boiling point until evaporation of 402 g of water, and the remaining liquid was cooled to 30° C. to cause precipitation of crystals 0.5 to 1 mm in size. The precipitate was separated by suction filtration and was dried to obtain 230 g of a crystalline powder, which consisted of 223.1 g (97.0 wt%) of C2F5SO3K, 5.5 g (2.4 wt%) of KOH and 1.4 g (0.6 wt%) of KF. Acid decomposition of this sulfonate powder and distillation of the reaction product were performed in the same manner as in Example 3. As the result C2F5SO3H of more than 99% purity was obtained.
Name
C2F5SO3K
Quantity
223.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S:8]([O:11][K])(=[O:10])=[O:9])([C:4]([F:7])([F:6])[F:5])([F:3])[F:2].[OH-].[K+].[F-].[K+]>>[C:1]([S:8]([OH:11])(=[O:9])=[O:10])([C:4]([F:5])([F:7])[F:6])([F:3])[F:2] |f:1.2,3.4|

Inputs

Step One
Name
C2F5SO3K
Quantity
223.1 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)F)S(=O)(=O)O[K]
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Acid decomposition of this sulfonate powder and distillation of the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)F)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.